Home > Products > Screening Compounds P66856 > 3,4-dimethoxy-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide
3,4-dimethoxy-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide -

3,4-dimethoxy-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide

Catalog Number: EVT-4828335
CAS Number:
Molecular Formula: C21H24N2O4S
Molecular Weight: 400.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound is a 3,4-dihydroisoquinoline derivative synthesized and evaluated for its potential biological activity, specifically its contractile activity [].
  • Compound Description: This compound scaffold represents a series of molecules investigated for their ability to reverse P-glycoprotein (P-gp)‐mediated multidrug resistance (MDR), a significant obstacle in cancer chemotherapy [].

3. N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-[18F]-fluoroethoxy)-5-methylbenzamide ([18F]3c) []* Compound Description: This compound is a fluorine-18-labeled benzamide analog designed for positron emission tomography (PET) imaging of sigma-2 (σ2) receptors in solid tumors []. * Relevance: This compound shares a significant structural resemblance to 3,4-dimethoxy-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide. Both molecules contain a benzamide moiety connected to a 6,7-dimethoxy-3,4-dihydroisoquinoline group via a linker. The presence of these common structural elements suggests potential similarities in their binding affinities or pharmacological profiles.

4. N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-[18F]-fluoroethoxy)-5-iodo-3-methoxybenzamide ([18F]3f) [] * Compound Description: This compound, another fluorine-18-labeled benzamide analog, was investigated for its potential in imaging the sigma-2 (σ2) receptor status of solid tumors using positron emission tomography (PET) [].* Relevance: This compound exhibits a substantial structural similarity to 3,4-dimethoxy-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide. Both molecules share a core structure consisting of a benzamide group linked to a 6,7-dimethoxy-3,4-dihydroisoquinoline unit through a flexible butyl chain. This shared structural framework suggests potential for overlapping binding properties and pharmacological activities.

5. 4-(((4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-6-(((4-methylpiperazin-1-yl)methyl)amino)-1,3,5-triazin-2-yl)amino)methyl)-N-ethyl-N-(m-tolyl)benzamide []* Compound Description: This compound is a potent and selective inhibitor of ADAMTS-4, a metalloprotease involved in the degradation of aggrecan, a key component of cartilage []. * Relevance: Similar to 3,4-dimethoxy-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide, this compound contains a benzamide group and a 6,7-dimethoxy-3,4-dihydroisoquinoline moiety. Although their connecting linkers and additional substituents differ, the presence of these shared structural features suggests they might exhibit similar binding interactions or biological activities.

6. 5-chloro-2-(5-chloro-thiophene-2-sulfonylamino-N-(4-(morpholine-4-sulfonyl)-phenyl)-benzamide sodium salt (HMR1766) []* Compound Description: This anthranilic acid derivative is a soluble guanylyl cyclase (sGC) agonist, acting as a vasodilator [].* Relevance: Although structurally distinct from 3,4-dimethoxy-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide, this compound is included due to its shared benzamide moiety and presence of a thiophene ring system. These structural similarities, despite differences in their overall structure, might contribute to similar pharmacological profiles or interactions with biological targets.

7. 2-(4-chloro-phenylsulfonylamino)-4,5-dimethoxy-N-(4-(thiomorpholine-4-sulfonyl)-phenyl)-benzamide (S3448) [] * Compound Description: This compound, another anthranilic acid derivative, acts as an agonist for soluble guanylyl cyclase (sGC) and exhibits vasodilatory effects []. * Relevance: Although structurally different from 3,4-dimethoxy-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide, this compound shares a benzamide moiety. This shared functionality, despite differences in their overall structure, might contribute to similar pharmacological profiles or interactions with biological targets.

8. 5-bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxy-benzamide []* Compound Description: This tetrahydroisoquinolinyl benzamide acts as a selective sigma-2 (σ2) receptor antagonist and has shown potential in counteracting the motor stimulatory effects of cocaine [].* Relevance: This compound shares a substantial structural similarity with 3,4-dimethoxy-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide. Both molecules feature a central benzamide moiety connected to a 6,7-dimethoxy-3,4-dihydroisoquinoline unit via a flexible alkyl chain. This striking structural resemblance suggests the possibility of shared or overlapping pharmacological profiles and potential for interacting with similar biological targets.

Properties

Product Name

3,4-dimethoxy-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide

IUPAC Name

3,4-dimethoxy-N-[(E)-3-oxo-3-piperidin-1-yl-1-thiophen-2-ylprop-1-en-2-yl]benzamide

Molecular Formula

C21H24N2O4S

Molecular Weight

400.5 g/mol

InChI

InChI=1S/C21H24N2O4S/c1-26-18-9-8-15(13-19(18)27-2)20(24)22-17(14-16-7-6-12-28-16)21(25)23-10-4-3-5-11-23/h6-9,12-14H,3-5,10-11H2,1-2H3,(H,22,24)/b17-14+

InChI Key

ICRYNLLXHOOOHQ-SAPNQHFASA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)N3CCCCC3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)N3CCCCC3)OC

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)N3CCCCC3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.